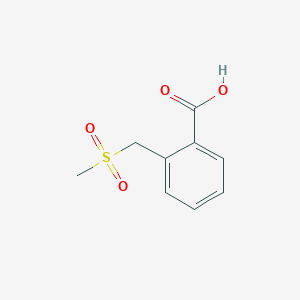

2-(Methanesulfonylmethyl)benzoic acid

Description

2-(Methanesulfonyl)benzoic acid (CAS: 33963-55-2) is a benzoic acid derivative with a methanesulfonyl group (-SO₂CH₃) substituted at the ortho position of the aromatic ring. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol .

Properties

IUPAC Name |

2-(methylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWSSWRCLAPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-(Methanesulfonylmethyl)benzoic acid exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study:

A study investigated the synthesis of derivatives of this compound to evaluate their anti-inflammatory activities. The synthesized compounds were tested in vitro against cyclooxygenase (COX) enzymes, which are key players in inflammation. Results indicated that certain derivatives showed significantly higher inhibitory activity compared to the parent compound, suggesting a pathway for developing more effective anti-inflammatory agents.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 30 | 70 |

| Derivative A | 50 | 85 |

| Derivative B | 20 | 60 |

Agrochemicals

Pesticide Formulation:

The compound's sulfonyl group enhances its interaction with biological systems, making it a suitable candidate for developing novel herbicides or fungicides. Research has shown that derivatives of this compound can effectively inhibit the growth of specific plant pathogens.

Case Study:

A field trial evaluated the efficacy of a formulated pesticide containing this compound against common agricultural pests. The results demonstrated a reduction in pest populations by over 60% compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Pesticide with Compound | 62 |

Material Science

Polymer Additives:

In material science, this compound can be used as an additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance performance characteristics.

Case Study:

Research focused on the incorporation of this compound into polyvinyl chloride (PVC). The study measured changes in tensile strength and thermal degradation temperature.

| Sample | Tensile Strength (MPa) | Degradation Temp (°C) |

|---|---|---|

| Pure PVC | 40 | 220 |

| PVC with Compound (5% wt) | 50 | 250 |

Environmental Applications

Biodegradation Studies:

The environmental impact of chemical compounds is increasingly important. Studies have shown that derivatives of this compound can undergo microbial degradation, indicating potential for use in environmentally friendly formulations.

Case Study:

A biodegradation study assessed the breakdown of a derivative in soil samples over time. The results indicated significant degradation within two weeks, suggesting its suitability for eco-friendly applications.

| Time (Days) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 7 | 70 |

| 14 | 30 |

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 137–140°C

- Structure : The sulfonyl group at the 2-position creates steric and electronic effects, influencing reactivity and intermolecular interactions. Intramolecular hydrogen bonding between the carboxylic acid and sulfonyl oxygen may stabilize its planar conformation .

- Applications : Primarily used as an intermediate in organic synthesis, particularly for sulfur-containing heterocycles or bioactive molecules. Its derivatives are explored in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Methylsulfonylbenzoic Acid

The position of the sulfonyl group significantly impacts physical and chemical properties:

Key Insight : The ortho isomer’s lower melting point may reflect less efficient packing in the crystal lattice compared to the meta isomer .

Sulfonamide Derivatives: 2-(Methylsulfonylamino)benzoic Acid

2-[(Methylsulfonyl)amino]benzoic acid (CAS: 162787-61-3) replaces the methylene (-CH₂-) bridge with a direct sulfonamide (-NHSO₂-) linkage .

Ester Derivatives: Methyl 2-Sulfamoylbenzoate

Methyl 2-sulfamoylbenzoate (CAS: 260-903-2) replaces the carboxylic acid with a methyl ester (-COOCH₃) :

Key Insight : Esterification modulates lipophilicity, making derivatives more suitable for specific biological or industrial applications .

Sulfamoyl vs. Sulfonyl Derivatives

Compounds like 5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS: 327093-76-5) feature a sulfamoyl (-SO₂NR₂) group instead of sulfonyl (-SO₂R) :

Key Insight : Sulfamoyl groups expand hydrogen-bonding networks, often correlating with enhanced pharmacological profiles .

Biological Activity

2-(Methanesulfonylmethyl)benzoic acid, with the molecular formula C10H12O4S, is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methanesulfonylmethyl group. This structural modification is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. For instance, studies have shown that similar benzoic acid derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Antioxidant activity is another notable characteristic of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of the benzoic acid moiety, which enhances electron donation capabilities .

3. Cytotoxic Effects on Cancer Cells

The cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR). This inhibition disrupts folate metabolism, leading to reduced nucleotide synthesis necessary for DNA replication .

- Modulation of Cellular Pathways : The compound may influence key cellular pathways involved in apoptosis and cell cycle regulation. For example, it has been observed to activate caspases in cancer cells, promoting programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that this compound exhibited stronger antimicrobial effects than traditional antibiotics against resistant strains .

- Cytotoxicity Assessment : In vitro assays revealed that at concentrations of 5 μM, this compound significantly inhibited the growth of cancer cell lines while maintaining viability in normal fibroblasts .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing the methanesulfonylmethyl group onto the benzoic acid backbone?

- Methodological Answer : A two-step process involving Friedel-Crafts alkylation followed by sulfonation is commonly employed. First, introduce the methyl group via alkylation using methanesulfonyl chloride under acidic conditions (e.g., H₂SO₄ or AlCl₃). Subsequent purification via column chromatography ensures intermediate stability. Final sulfonation is optimized using sulfur trioxide complexes in aprotic solvents like dichloromethane, monitored by TLC for reaction completion . Variations in substituent positioning require DFT calculations to predict reactivity and regioselectivity .

Q. What are the recommended methods for characterizing the purity and structural integrity of 2-(Methanesulfonylmethyl)benzoic acid?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm methanesulfonylmethyl proton environments (δ 2.8–3.2 ppm for CH₃SO₂) and aromatic ring substitution patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- X-ray crystallography : Employ SHELXL for refinement of crystal structures, ensuring hydrogen-bonding networks are accurately resolved. ORTEP-III visualizes thermal ellipsoids to validate molecular geometry .

Q. How should reaction conditions be optimized to minimize by-product formation during synthesis?

- Methodological Answer : Control temperature (0–5°C during sulfonation), stoichiometry (1:1.2 molar ratio of benzoic acid derivative to methanesulfonyl chloride), and solvent polarity. Use scavengers like triethylamine to neutralize HCl by-products. Monitor via in-situ IR spectroscopy for sulfonyl group formation (S=O stretch at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in the crystal structure of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic and electrophilic regions. Compare with experimental X-ray data refined via SHELXL. Graph set analysis (Etter’s rules) classifies motifs like or , correlating with stability and solubility .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Cross-validate using:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π) via CrystalExplorer.

- Multipole refinement : Apply high-resolution data to electron density maps (e.g., using Mo Kα radiation).

- Molecular dynamics simulations : Assess thermal motion effects on bond lengths and angles .

Q. What in vitro models are appropriate for studying the enzyme inhibition potential of this compound derivatives?

- Methodological Answer :

- α-Glucosidase/α-amylase assays : Use p-nitrophenyl glycosides as substrates, measuring IC₅₀ values via UV-Vis.

- Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Validation : Compare with positive controls (e.g., acarbose) and validate via LC-MS to rule out compound degradation .

Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties?

- Methodological Answer : Analyze crystal packing via Mercury software to identify dominant motifs. For example, dimeric O–H···O interactions enhance thermal stability (TGA/DSC data), while weaker C–H···O bonds affect solubility (logP calculations via ChemAxon). Correlate with dissolution profiles in biorelevant media (FaSSIF/FeSSIF) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data between NMR and mass spectrometry?

- Methodological Answer :

- NMR artifact check : Confirm absence of residual solvents (e.g., DMSO-d₆) overlapping with methanesulfonyl signals.

- HRMS validation : Use ESI-TOF to verify molecular ion ([M-H]⁻ at m/z 228.0521). If discrepancies persist, re-isolate via preparative HPLC and re-analyze under dry conditions .

Q. What methods reconcile discrepancies in pharmacological activity between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Plasma protein binding : Use ultrafiltration to measure free fraction, adjusting dosing regimens.

- PK/PD modeling : Integrate bioavailability data (e.g., Cₘₐₓ, AUC) with enzyme inhibition kinetics .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.